molecular formula C28H28ClN5O3S B15173807 C28H28ClN5O3S

C28H28ClN5O3S

Cat. No.: B15173807
M. Wt: 550.1 g/mol
InChI Key: PEARVSQXLUPGCY-JLPGSUDCSA-N
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Description

. This compound is a complex organic molecule that features a variety of functional groups, including a benzothiazole ring, a chlorobenzyl group, and a morpholinopropyl chain. Its molecular weight is 550.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione involves multiple steps, typically starting with the formation of the benzothiazole ringThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Scientific Research Applications

2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione include:

Uniqueness

The uniqueness of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H28ClN5O3S

Molecular Weight

550.1 g/mol

IUPAC Name

1-[(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C28H28ClN5O3S/c1-2-14-37-23-9-8-19(15-22(23)29)25-20(17-34(32-25)21-6-4-3-5-7-21)16-24-27(36)31-28(38-24)33-12-10-18(11-13-33)26(30)35/h3-9,15-18H,2,10-14H2,1H3,(H2,30,35)/b24-16-

InChI Key

PEARVSQXLUPGCY-JLPGSUDCSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)Cl

Origin of Product

United States

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